2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with a hydroxyl group on an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and fluoromethane.
Grignard Reaction: A Grignard reagent is prepared by reacting fluoromethane with magnesium in an anhydrous ether solvent. This reagent is then reacted with 2-(trifluoromethyl)benzaldehyde to form the corresponding alcohol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the process is crucial for large-scale production, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 2-fluoro-1-[2-(trifluoromethyl)phenyl]ethanone.
Reduction: Formation of 2-fluoro-1-[2-(trifluoromethyl)phenyl]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethane: Lacks the hydroxyl group, resulting in different chemical properties.
2-(trifluoromethyl)benzyl alcohol: Similar structure but without the fluorine atom on the ethan-1-ol backbone.
Uniqueness
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the combination of a fluorine atom and a trifluoromethyl group on the phenyl ring, along with a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where these attributes are desired.
Properties
CAS No. |
2228247-38-7 |
---|---|
Molecular Formula |
C9H8F4O |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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